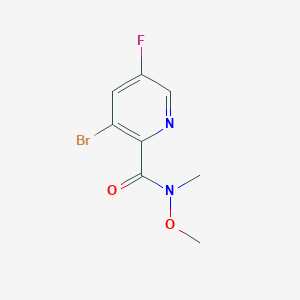
3-Bromo-5-fluoro-N-methoxy-N-methylpicolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-fluoro-N-methoxy-N-methylpicolinamide is a chemical compound that belongs to the class of picolinamides It is characterized by the presence of bromine, fluorine, methoxy, and methyl groups attached to a picolinamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-N-methoxy-N-methylpicolinamide typically involves the introduction of bromine and fluorine atoms onto a picolinamide scaffold. One common method involves the bromination and fluorination of a precursor compound, followed by the introduction of methoxy and methyl groups under specific reaction conditions. The reaction conditions often include the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-fluoro-N-methoxy-N-methylpicolinamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Aplicaciones Científicas De Investigación
3-Bromo-5-fluoro-N-methoxy-N-methylpicolinamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-fluoro-N-methoxy-N-methylpicolinamide involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence its binding affinity and selectivity towards certain enzymes or receptors. The methoxy and methyl groups can also affect its solubility and bioavailability, contributing to its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-5-fluoro-2-methoxyphenylboronic acid
- 3-Bromo-5-fluorobenzotrifluoride
- 3-Bromo-4-fluoro-N-methylbenzamide
Uniqueness
3-Bromo-5-fluoro-N-methoxy-N-methylpicolinamide is unique due to its specific combination of functional groups and its picolinamide core. This combination imparts distinct chemical properties and potential applications that may not be shared by similar compounds. For example, the presence of both bromine and fluorine atoms can enhance its reactivity and binding affinity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H8BrFN2O2 |
|---|---|
Peso molecular |
263.06 g/mol |
Nombre IUPAC |
3-bromo-5-fluoro-N-methoxy-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C8H8BrFN2O2/c1-12(14-2)8(13)7-6(9)3-5(10)4-11-7/h3-4H,1-2H3 |
Clave InChI |
KFJMSJTVWWKIRG-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)C1=C(C=C(C=N1)F)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


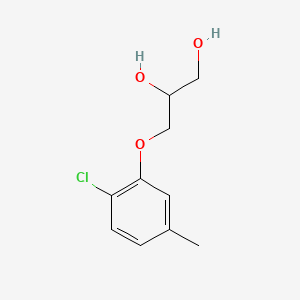
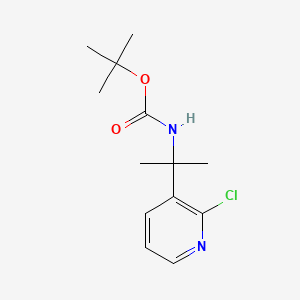
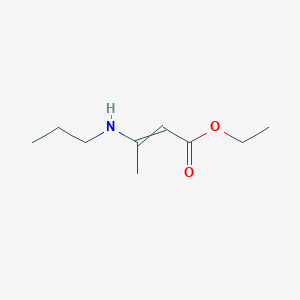
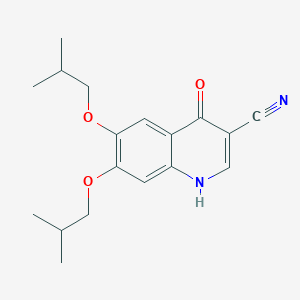
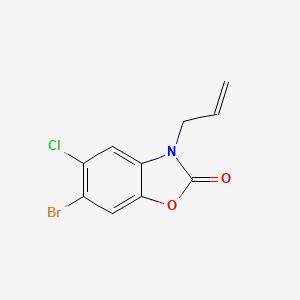
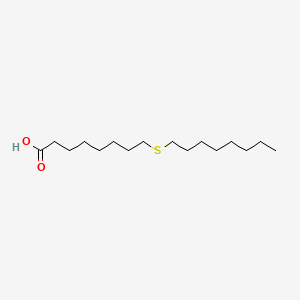
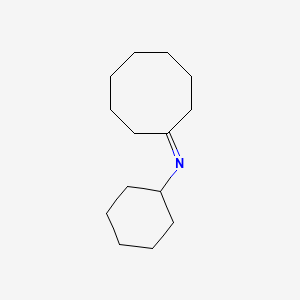
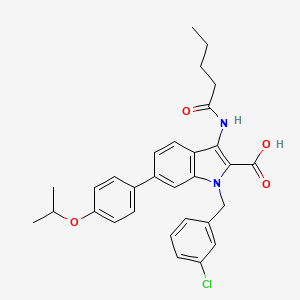
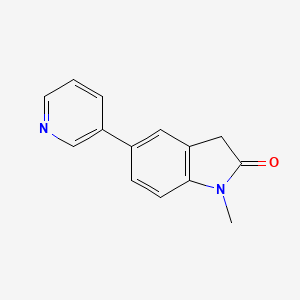
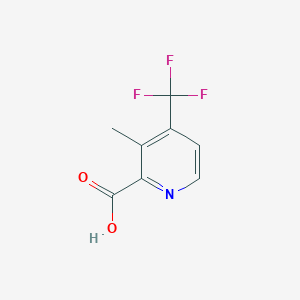
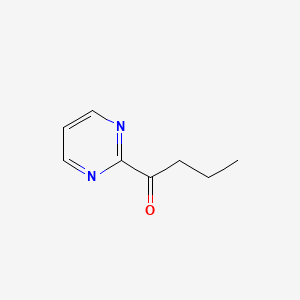
![2-(2-morpholinoacetoxy)ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B13939629.png)
![3-(5-{6-Methyl-pyridin-3-yl}-[1,3,4]oxadiazole-2-yl)-benzonitrile](/img/structure/B13939633.png)
![(4R,4'S)-2,2'-Diethyl-4,4'-bi[1,3,2-dioxaborolane]](/img/structure/B13939637.png)
